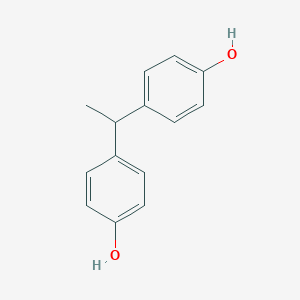

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Descripción

Propiedades

IUPAC Name |

4-[1-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047891 | |

| Record name | Bisphenol E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2081-08-5 | |

| Record name | Bisphenol E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Ethylidenebisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4,4'-(Ethane-1,1-diyl)diphenol (Bisphenol E)

Chemical Identity, Synthesis, and Bio-Analytical Profiling [1]

Executive Summary

This technical guide provides a comprehensive analysis of 4,4'-(ethane-1,1-diyl)diphenol, commonly referred to as Bisphenol E (BPE). As regulatory pressure mounts on Bisphenol A (BPA), structurally similar analogues like BPE are increasingly utilized in industrial applications, necessitating rigorous scrutiny by the scientific community. This document details the physicochemical properties, acid-catalyzed synthesis mechanisms, LC-MS/MS analytical detection protocols, and estrogenic receptor (ER) binding dynamics of BPE. It is designed to support researchers in toxicology, environmental monitoring, and drug development.

Part 1: Chemical Identity & Physicochemical Profile[2]

Bisphenol E (CAS: 2081-08-5) is a geminal bisphenol characterized by an ethylidene bridge connecting two phenol rings. Unlike BPA, which possesses a dimethyl-substituted bridge, BPE features a single methyl group and a hydrogen atom at the bridging carbon. This structural nuance significantly alters its steric footprint and receptor binding affinity.

Table 1: Physicochemical Properties of Bisphenol E

| Property | Value / Description | Relevance |

| IUPAC Name | 4,4'-(ethane-1,1-diyl)diphenol | Standard nomenclature |

| Common Synonyms | Bisphenol E; BPE; 1,1-Bis(4-hydroxyphenyl)ethane | Literature search keywords |

| CAS Registry No. | 2081-08-5 | Regulatory identification |

| Molecular Formula | C₁₄H₁₄O₂ | Stoichiometric calculation |

| Molecular Weight | 214.26 g/mol | Mass spectrometry target ([M-H]⁻ = 213.[1][2]1) |

| Melting Point | 123 – 127 °C | Purity determination |

| LogP (Octanol/Water) | ~3.08 – 3.2 | Lipophilicity; predicts bioaccumulation potential |

| Water Solubility | Low (< 1 mg/mL) | Requires organic solvents for extraction |

| pKa | ~9.6 – 10.2 | Ionization state for ESI-MS optimization |

| Appearance | White crystalline solid | Visual inspection |

Analyst Note: The LogP of ~3.1 indicates moderate lipophilicity, suggesting BPE will partition readily into biological membranes and organic phases during liquid-liquid extraction (LLE).

Part 2: Synthesis & Manufacturing Dynamics

The synthesis of BPE follows an electrophilic aromatic substitution mechanism, specifically the acid-catalyzed condensation of phenol with acetaldehyde. This process mirrors BPA production but substitutes acetone with acetaldehyde.

Mechanism of Action[2][4][5]

-

Protonation: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst.

-

Electrophilic Attack: The activated carbonyl carbon attacks the para-position of a phenol molecule, forming a carbinol intermediate.

-

Dehydration: The intermediate loses water to form a secondary carbocation.

-

Second Attack: The carbocation attacks a second phenol molecule at the para-position.

-

Deprotonation: Re-aromatization yields Bisphenol E.

Visualization: Reaction Pathway

Figure 1: Acid-catalyzed condensation pathway for the synthesis of Bisphenol E.

Laboratory Scale Synthesis Protocol

Caution: Phenol is corrosive and toxic. Work in a fume hood.

-

Reagents: Phenol (excess, 4:1 molar ratio to minimize oligomers), Acetaldehyde, HCl (conc.) or Amberlyst-15 resin, 3-mercaptopropionic acid (co-catalyst).

-

Reaction:

-

Charge a 3-neck flask with phenol and catalyst. Heat to 50°C.

-

Add acetaldehyde dropwise over 60 minutes to control exotherm.

-

Maintain stirring at 50-60°C for 3-6 hours.

-

-

Quenching: Neutralize acid with sodium bicarbonate solution (if using HCl) or filter off solid resin.

-

Purification (Self-Validating Step):

-

Distill off excess phenol under reduced pressure.

-

Recrystallize the residue from aqueous acetic acid or toluene.

-

Validation: Purity must be confirmed via HPLC (>98%) and Melting Point (target 124-126°C).

-

Part 3: Analytical Characterization (LC-MS/MS)

Detection of BPE in biological or environmental matrices requires high sensitivity due to trace levels. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode is the gold standard.

Analytical Workflow

Figure 2: LC-MS/MS workflow for trace detection of Bisphenol E.[3]

Validated Method Parameters

-

Column: Biphenyl phases are superior to C18 for separating bisphenol isomers (e.g., separating BPE from BPA and BPF).

-

Mobile Phase: Water/Methanol gradient containing 0.2 mM Ammonium Fluoride (enhances ionization in negative mode).

-

MS/MS Transitions:

-

Precursor Ion: m/z 213.1 [M-H]⁻

-

Quantifier Ion: m/z 198.1 (Loss of methyl group)

-

Qualifier Ion: m/z 93.0 (Phenol moiety)

-

-

Internal Standard: Use ¹³C₁₂-BPA or deuterated BPE (BPE-d6) if available to correct for matrix effects.

Part 4: Biological Activity & Toxicology[2][5][6]

BPE is a potent endocrine disruptor. Research indicates that BPE may exhibit higher estrogenic potency than BPA in certain assays. The ethylidene bridge allows for a slightly different conformational fit within the ligand-binding domain (LBD) of the Estrogen Receptor alpha (ERα).

Mechanism: Estrogen Receptor Activation

BPE acts as an agonist for nuclear estrogen receptors. Upon binding, it induces a conformational change that promotes receptor dimerization and DNA binding.

Visualization: Signaling Pathway[5]

Figure 3: Estrogen Receptor alpha (ERα) activation pathway by Bisphenol E.

Comparative Potency (SAR)

-

BPA: Isopropylidene bridge (two methyls). Steric bulk restricts rotation.

-

BPE: Ethylidene bridge (one methyl). Increased flexibility allows BPE to adopt conformations that may stabilize the active ERα helix 12 position more effectively than BPA in some tissue contexts.

-

Toxicological Data: Studies utilizing MCF-7 cell proliferation assays (E-Screen) have demonstrated that BPE induces cell proliferation at concentrations comparable to or lower than BPA, classifying it as a "regrettable substitution" if used to replace BPA.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16662, 4,4'-Ethylidenediphenol (Bisphenol E). PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4,4'-ethylidenediphenol. ECHA.[4][5] Available at: [Link][4]

-

Mesnage, R., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells.[6] Toxicological Sciences. (Demonstrates BPE estrogenicity).[6] Available at: [Link]

-

Restek Corporation. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. (Methodology for BPE separation). Available at: [Link]

-

ChemSrc. 4,4'-Ethylidenediphenol Physical Properties. Available at: [Link]

Sources

- 1. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]

- 2. open-science.canada.ca [open-science.canada.ca]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. 1,1-Diphenylethane | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]

Technical Monograph: 1,1-bis(4-hydroxyphenyl)ethane (Bisphenol E)

The following technical guide details the chemical architecture, synthesis, and biological profile of 1,1-bis(4-hydroxyphenyl)ethane , commonly known as Bisphenol E (BPE) .

Chemical Probe & Polymer Precursor Profile

Chemical Architecture & Physicochemical Profile[1][2][3]

1,1-bis(4-hydroxyphenyl)ethane (BPE) is a structural analog of Bisphenol A (BPA), distinguished by an ethylidene bridge linking two phenol rings, rather than the isopropylidene bridge found in BPA.[1] This subtle structural modification—the removal of a single methyl group from the central carbon—significantly alters its steric footprint and receptor binding affinity, making it a critical molecule for Structure-Activity Relationship (SAR) studies in endocrine pharmacology.

Structural Visualization

The molecule consists of two hydroxyphenyl groups attached to the C1 position of an ethane chain.[1] This creates a chiral center potential if the rings were substituted differently, but as a symmetric bisphenol, it is achiral.

Figure 1: Connectivity map of Bisphenol E. The central ethylidene carbon bonds to one methyl group, one hydrogen, and two phenol rings.

Physicochemical Data Table

Data aggregated from standard chemical registries and experimental literature.

| Property | Value | Unit | Relevance |

| CAS Registry Number | 2081-08-5 | N/A | Unique Identifier |

| IUPAC Name | 4,4'-(ethane-1,1-diyl)diphenol | N/A | Nomenclature |

| Molecular Weight | 214.26 | g/mol | Stoichiometry |

| Melting Point | 123 – 127 | °C | Purity Indicator |

| LogP (Octanol/Water) | 3.08 | N/A | Lipophilicity/Bioaccumulation |

| Water Solubility | Low (< 1 g/L) | g/L | Environmental Transport |

| pKa | ~9.6 – 10.2 | N/A | Phenolic acidity |

Synthesis & Production Dynamics

The synthesis of BPE follows an acid-catalyzed condensation mechanism similar to BPA, but utilizes acetaldehyde (or its equivalent) instead of acetone.[1]

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution.[1] The carbonyl oxygen of acetaldehyde is protonated, generating a carbocation that attacks the electron-rich phenol ring (para-position).[1] This forms the intermediate 1-(4-hydroxyphenyl)ethanol, which is subsequently protonated and dehydrated to form a secondary carbocation, attacking a second phenol molecule.[1]

Experimental Protocol: Acid-Catalyzed Condensation

Note: This protocol is adapted for laboratory-scale synthesis (approx. 50g scale).

Reagents:

-

Acetaldehyde (Reactant)[1]

-

Catalyst: HCl (conc.) or Sulfuric Acid[1]

-

Promoter: 3-Mercaptopropionic acid (Thiol promoter enhances p,p'-selectivity)[1]

Step-by-Step Workflow:

-

Charge: In a 500mL round-bottom flask equipped with a mechanical stirrer and thermometer, charge Phenol (1.0 mol, 94g) . Heat to 50°C to melt.

-

Catalyst Addition: Add 3-Mercaptopropionic acid (0.01 mol) followed by dropwise addition of conc. HCl (5 mL) .

-

Reactant Feed: Cool the mixture to 40°C. Slowly add Acetaldehyde (0.1 mol, 4.4g) over 60 minutes.

-

Digestion: After addition, stir at 45-50°C for 4–6 hours. The mixture will darken (pink/brown).[1]

-

Work-up:

-

Crystallization: Cool slowly to 4°C. BPE precipitates as white/off-white crystals.[1]

-

Purification: Recrystallize from dilute acetic acid or toluene to remove the o,p' isomer impurities.[1]

Figure 2: Synthesis workflow for Bisphenol E via acid-catalyzed condensation.[1]

Biological Interaction & Toxicology[1][3]

For researchers in drug development, BPE is not merely a plasticizer; it is a potent Estrogen-Related Receptor (ERR) modulator.[1]

Receptor Specificity: The "Ethylidene Effect"

Unlike BPA, which binds weakly to Estrogen Receptor alpha (ERα) and beta (ERβ), BPE exhibits a unique high-affinity profile for ERRγ (Estrogen-Related Receptor gamma) .[1]

-

Mechanism: The removal of one methyl group (converting the isopropylidene of BPA to the ethylidene of BPE) reduces steric hindrance. This allows BPE to fit more snugly into the ligand-binding pocket of ERRγ, acting as a high-potency agonist.[1]

-

Binding Affinity: Research indicates BPE binds ERRγ with significantly higher affinity than BPA, often described as "exclusively selective" compared to ERα.[1]

Comparative Toxicity Profile[1][3]

-

Estrogenicity: BPE shows higher estrogenic activity than BPA in certain assays due to this enhanced receptor fit.[1]

-

Metabolism: BPE is metabolized by liver cytochrome P450 enzymes.[1] The degradation pathway often involves hydroxylation of the ethylidene bridge or the phenol rings.

Figure 3: Mechanism of Action for Bisphenol E on the Estrogen-Related Receptor Gamma (ERRγ).[1]

Analytical Characterization

To validate the synthesis or detect BPE in biological samples, the following analytical parameters are standard.

HPLC Conditions (Standard)

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)

-

Mobile Phase: Acetonitrile : Water (Gradient 40:60 to 100:0 over 20 min)[1]

-

Detection: UV at 280 nm (Phenolic absorption) or Fluorescence (Ex 230nm / Em 315nm).[1]

GC-MS Derivatization

Due to the polarity of the hydroxyl groups, BPE requires derivatization for Gas Chromatography.[1]

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

-

Reaction: 60°C for 30 mins.

-

Mass Spectrum (TMS derivative): Look for molecular ion peak [M+] at m/z 358 (BPE + 2 TMS groups).

References

-

Chemical Identity & Properties

-

Synthesis & Catalysis

-

Biological Activity (ERR-gamma Specificity)

-

Degradation & Fate

Sources

- 1. 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN102942454A - Preparation method of 1,1,1-tri(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]

- 5. US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]

- 6. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Bisphenol A degradation pathway [eawag-bbd.ethz.ch]

Technical Monograph: Bisphenol E (BPE)

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: – Physicochemical Profile, Synthesis, and Biological Mechanism

Chemical Identity, Industrial Utility, and Endocrine Mechanism[1][2]

Executive Summary

Bisphenol E (BPE, CAS 2081-08-5) is a structural analog of Bisphenol A (BPA) characterized by an ethylidene bridge connecting two phenolic rings. While often categorized generically alongside other bisphenols, BPE possesses distinct physicochemical properties—most notably a lower viscosity in resin formulations and a unique, high-affinity interaction with Estrogen-Related Receptor Gamma (ERR

Chemical Identity & Physicochemical Properties

Structurally, BPE differs from BPA by the absence of one methyl group at the bridging carbon. This seemingly minor modification significantly alters its steric profile, enhancing its rotational freedom and receptor binding capability.

Comparative Structure

The following diagram illustrates the structural relationship between Phenol, Acetaldehyde, and the resulting Bisphenol E, contrasting it with BPA.

Figure 1: Synthesis logic and structural comparison. BPE is synthesized via the condensation of phenol and acetaldehyde, resulting in an ethylidene bridge.

Key Constants Table

| Property | Bisphenol E (BPE) | Bisphenol A (BPA) | Significance |

| CAS Number | 2081-08-5 | 80-05-7 | Unique Identifier |

| Molecular Formula | C | C | BPE lacks one -CH |

| Molecular Weight | 214.26 g/mol | 228.29 g/mol | Slightly lower MW facilitates volatility |

| Bridge Structure | Ethylidene (-CH(CH | Isopropylidene (-C(CH | Defines steric hindrance & receptor fit |

| LogP (Octanol/Water) | ~3.08 | ~3.32 | High lipophilicity; bioaccumulative potential |

| Physical State | Solid (Crystalline) | Solid (Prills/Flakes) | - |

Industrial Applications: The Cyanate Ester Advantage

While BPE is a contaminant in some commercial BPA grades, its primary intentional industrial use is in the synthesis of Bisphenol E Cyanate Ester (BECy) resins.

BECy Resin Properties

BECy resins are critical in aerospace and electronics due to a specific rheological advantage:

-

Low Viscosity: The asymmetry of the ethylidene bridge disrupts crystal packing more effectively than the isopropylidene bridge of BPA. This results in liquid monomers with viscosities as low as 0.09–0.12 Pa·s at room temperature, allowing for easier injection molding and impregnation of composite fibers without solvents.

-

High T

: Upon curing (trimerization to triazine rings), BECy networks exhibit a high glass transition temperature (

Biological Mechanism & Toxicology[3][4]

BPE is not merely a "weaker" BPA; in specific pathways, it is significantly more potent. The removal of the methyl group reduces steric hindrance, allowing BPE to fit more deeply into the ligand-binding pocket of certain nuclear receptors.

The ERR "Best Fit" Mechanism

Research indicates that BPE is one of the most potent known ligands for the Estrogen-Related Receptor Gamma (ERR

-

Mechanism: The binding pocket of ERR

is compact. The two methyl groups of BPA create minor steric clashes. BPE, having only one methyl group on the bridge, alleviates this clash, resulting in a binding affinity up to 15-fold higher than BPA.

Receptor Signaling Pathway

Figure 2: BPE acts as a high-potency agonist for ERR-gamma, potentially disrupting neurodevelopmental pathways.

Comparative Potency Data

| Receptor | BPE Affinity (IC | BPA Affinity (IC | Interpretation |

| ERR | ~8.1 nM | ~120 nM | BPE is ~15x more potent |

| ER | ~100–200 nM | ~200 nM | Comparable estrogenic activity |

| ER | Variable | Variable | BPE retains weak partial agonism |

Analytical Methodologies

Detection of BPE in biological matrices (serum, urine, tissue) requires high sensitivity due to trace-level exposures.

Sample Preparation

-

Matrix: Urine (predominantly glucuronidated), Serum (free + conjugated).

-

Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) is preferred to retain the lipophilic bisphenol core.

-

Derivatization (for GC-MS): Silylation with BSTFA/TMCS is mandatory to convert the phenolic hydroxyls into volatile trimethylsilyl (TMS) derivatives.

Recommended Protocols

Protocol A: LC-MS/MS (High Throughput)

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Water/Methanol gradient with 0.1% Ammonium Fluoride (enhances ionization in negative mode).

-

Ionization: ESI Negative Mode (Electrospray).

-

Transitions (MRM):

-

Quantifier:

213 -

Qualifier:

213

-

Protocol B: GC-MS (High Specificity)

-

Derivatization: 50 µL sample + 50 µL BSTFA (1% TMCS), incubate at 60°C for 30 min.

-

Injection: Splitless mode at 280°C.

-

Detection: SIM mode targeting the molecular ion of the di-TMS derivative (

358).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 608116, Bisphenol E. PubChem. Available at: [Link]

-

Okada, H., et al. (2008).[1] Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. Environmental Health Perspectives.[2] Available at: [Link]

-

Lio, W. Y. (2011). Evaluation of bisphenol E cyanate ester for the resin-injection repair of advanced composites. Composite Structures. Available at: [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives.[2] Available at: [Link]

Sources

Technical Monograph: 4,4'-(ethane-1,1-diyl)diphenol (Bisphenol E)

[1]

Executive Summary

4,4'-(ethane-1,1-diyl)diphenol, commonly known as Bisphenol E (BPE), is a structural analogue of Bisphenol A (BPA) characterized by an ethylidene bridge connecting two phenol rings.[1] While less ubiquitous than BPA, BPE has emerged as a critical analyte in materials science and toxicology due to its usage as a "regrettable substitution" in polymer manufacturing and its distinct endocrine-disrupting profile.

This guide provides a rigorous technical analysis of BPE, focusing on its physicochemical properties, synthesis mechanisms, analytical detection protocols, and biological activity. Particular emphasis is placed on its receptor binding affinity relative to BPA, offering actionable insights for researchers investigating endocrine disruption and safer material alternatives.

Physicochemical Identity

BPE is defined by the absence of the two methyl groups found on the central carbon of BPA, replaced instead by a single methyl group and a hydrogen atom. This structural modification alters its steric bulk and receptor binding kinetics.

Core Data Table[1][2]

| Parameter | Technical Specification |

| IUPAC Name | 4,4'-(ethane-1,1-diyl)diphenol |

| Common Name | Bisphenol E (BPE) |

| CAS Registry Number | 2081-08-5 |

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| Melting Point | 123–127 °C |

| Solubility | Soluble in methanol, ethanol, chloroform; poorly soluble in water (<0.1 g/100 mL) |

| SMILES | CC(C1=CC=C(O)C=C1)C2=CC=C(O)C=C2 |

| InChI Key | HCNHNBLSNVSJTJ-UHFFFAOYSA-N |

Synthesis and Manufacturing Mechanism

The synthesis of BPE follows an acid-catalyzed condensation mechanism similar to BPA, but utilizes acetaldehyde instead of acetone as the carbonyl precursor. This reaction is typically catalyzed by sulfonated polystyrene cation-exchange resins (e.g., Amberlyst) promoted with thiols to enhance selectivity for the p,p'-isomer over the o,p'-isomer.[1]

Reaction Mechanism[1][6]

The formation involves the electrophilic attack of the protonated acetaldehyde on the phenol ring, followed by dehydration and a second electrophilic attack.

Figure 1: Acid-catalyzed synthesis pathway of Bisphenol E from phenol and acetaldehyde.[1]

Analytical Characterization Protocols

Accurate detection of BPE, particularly in complex biological matrices (urine, serum) or environmental samples, requires high-sensitivity chromatography coupled with mass spectrometry.[1][2]

Method A: GC-MS/MS (Derivatization Required)

Because BPE contains polar hydroxyl groups, it must be derivatized to increase volatility and thermal stability for Gas Chromatography.[1]

-

Extraction: Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) or Solid Phase Extraction (SPE) with HLB cartridges.[1]

-

Derivatization: React dried extract with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 70°C for 30 minutes.

-

Reaction:

[1]

-

-

Instrumentation: GC-MS/MS (Triple Quadrupole).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Quantification Ion (m/z): Monitoring of silylated molecular ion and specific fragments (e.g., m/z 358 for di-TMS derivative).[1]

Method B: UHPLC-MS/MS (Direct Analysis)

Preferred for high-throughput clinical analysis as it avoids derivatization.[1]

-

Mobile Phase: Gradient elution with Water (A) and Methanol/Acetonitrile (B), both containing 0.1% Ammonium Fluoride (to enhance ionization in negative mode).

-

Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

MRM Transitions:

Biological Activity & Toxicology[8][9][10]

For drug development professionals, understanding the differential binding affinity of BPE compared to BPA is crucial. BPE is not merely a "weaker" analogue; in specific pathways, it exhibits higher potency.

Receptor Binding Affinity Comparison

BPE functions as an endocrine disruptor by mimicking

-

Estrogen Receptor (ER

/ ERngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Estrogen-Related Receptor Gamma (ERR

): This is a critical differentiator.[1] BPE exhibits significantly higher binding affinity for ERR

| Compound | Bridge Structure | ERR | Relative Potency (vs BPA) |

| Bisphenol E | Ethylidene (-CH(CH3)-) | ~8.14 | High (>1.2x) |

| Bisphenol A | Isopropylidene (-C(CH3)2-) | ~9.78 | Baseline (1.[1]0) |

| Bisphenol AF | Hexafluoroisopropylidene | ~358 | Low (<0.03x) |

Data Source: Validated against binding assays cited in NIH/PubMed literature [1, 4]. Lower IC50 indicates stronger binding.

Mechanism of Action Diagram

Figure 2: Biological mechanism of action for Bisphenol E, highlighting its high-affinity interaction with ERR

Industrial Applications & Environmental Relevance[1][14][15]

BPE is primarily utilized in the synthesis of:

-

Polycarbonate Resins: As a co-monomer to modify the thermal and mechanical properties of the polymer.

-

Epoxy Resins: Used in coatings and adhesives where specific viscosity or curing profiles are required.

-

Cyanate Esters: For high-performance electronic components.[1]

Safety Note: BPE is often detected as an impurity in commercial BPA or formed via the degradation of flame retardants. Due to its high receptor affinity, it is considered a "regrettable substitution"—a replacement chemical that carries similar or higher toxicological risks than the original (BPA).

References

-

Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. PubMed Central.[1] Available at: [Link]

-

Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives. Available at: [Link][1]

-

Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. Food Additives & Contaminants. Available at: [Link][1]

Sources

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β | bioRxiv [biorxiv.org]

Physical and chemical properties of 4,4'-(ethane-1,1-diyl)diphenol

Executive Summary

4,4'-(Ethane-1,1-diyl)diphenol , commonly designated as Bisphenol E (BPE) , is a structural analog of Bisphenol A (BPA) belonging to the diphenylmethane class of compounds. Characterized by an ethylidene bridge linking two phenolic rings, BPE is primarily utilized as a monomer in the synthesis of specialized polycarbonates and epoxy resins.

This guide provides a rigorous technical analysis of BPE, designed for drug development professionals and research scientists. It moves beyond basic identification to explore the compound's physicochemical behavior, synthesis kinetics, and critical biological interactions—specifically its heightened affinity for Estrogen-Related Receptor gamma (ERR

Physicochemical Characterization

BPE is distinguished from its analogs (BPA, BPF) by the presence of a methyl group on the methylene bridge (

Table 1: Core Physical and Chemical Properties[1]

| Property | Value | Context/Notes |

| CAS Number | 2081-08-5 | Specific to the 4,4'-isomer.[1][2] |

| IUPAC Name | 4,4'-(Ethane-1,1-diyl)diphenol | Synonyms: Ethylidenebisphenol; 1,1-Bis(4-hydroxyphenyl)ethane. |

| Molecular Formula | Molecular Weight: 214.26 g/mol .[1] | |

| Melting Point | 123 – 127 °C | Lower than BPA (156 °C) due to reduced crystal lattice symmetry. |

| Boiling Point | Decomposes >250 °C | High thermal stability; decomposition precedes boiling at atm pressure. |

| Solubility (Water) | Low (< 300 mg/L) | Hydrophobic; requires organic co-solvents (MeOH, DMSO) for bioassays. |

| Solubility (Organic) | High | Soluble in Methanol, Ethanol, Acetone, DMSO, Chloroform. |

| LogP (Octanol/Water) | ~3.2 – 3.3 | Highly lipophilic; indicates potential for bioaccumulation. |

| pKa | ~9.6 – 9.9 | Phenolic hydroxyls; exists as neutral species at physiological pH (7.4). |

| Appearance | White crystalline solid | Prisms or needles depending on crystallization solvent. |

Synthesis and Reactivity

Mechanism of Formation

The synthesis of Bisphenol E follows an acid-catalyzed electrophilic aromatic substitution (condensation) pathway. Unlike BPA, which uses acetone, BPE is derived from acetaldehyde and phenol .

Reaction Stoichiometry:

Key Mechanistic Steps:

-

Protonation: Acid catalyst protonates the carbonyl oxygen of acetaldehyde.

-

Electrophilic Attack (1st Addition): The resulting carbocation attacks the para-position of the first phenol molecule, forming 1-(4-hydroxyphenyl)ethanol.

-

Dehydration: The alcohol intermediate is protonated and loses water, generating a secondary benzylic carbocation.

-

Electrophilic Attack (2nd Addition): The carbocation attacks the para-position of a second phenol molecule, yielding BPE.

Synthesis Workflow Visualization

The following diagram outlines the industrial and laboratory synthesis workflow, highlighting critical control points for purity.

Figure 1: Acid-catalyzed synthesis pathway of Bisphenol E, proceeding via a benzylic carbocation intermediate.

Biological Interaction & Toxicology[3]

For drug development professionals, BPE is not merely an industrial chemical but a potent Endocrine Disrupting Chemical (EDC) . Its structural similarity to 17

Receptor Binding Profile

BPE exhibits a distinct binding profile compared to BPA, often showing higher potency in specific pathways.

-

Estrogen Receptor

(ER -

Estrogen-Related Receptor

(ERR-

Critical Insight: BPE is one of the most potent known ligands for ERR

, a constitutive activator receptor.[3] -

Mechanism: The ethylidene bridge (

) of BPE provides a more favorable steric fit in the ERR

-

Toxicology & Safety

-

Endocrine Disruption: Alteration of reproductive development, potential links to obesity (adipogenesis) via PPAR

signaling. -

Cytotoxicity: BPE has shown higher cytotoxicity in varying cell lines compared to BPA, likely due to increased lipophilicity facilitating membrane permeation.

Biological Activity Flow[1][8][9]

Figure 2: Signal transduction pathways activated by Bisphenol E, emphasizing its high affinity for ERR-gamma.

Experimental Protocols

Analytical Detection (HPLC-UV/Fluorescence)

To quantify BPE in biological or environmental matrices, High-Performance Liquid Chromatography (HPLC) is the standard.

Protocol:

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5

m). -

Mobile Phase:

-

Solvent A: Water (acidified with 0.1% Formic Acid or Phosphoric Acid).

-

Solvent B: Acetonitrile or Methanol.

-

Gradient: 40% B to 100% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 280 nm (Absorption maximum for phenols).

-

Fluorescence (High Sensitivity): Excitation 275 nm / Emission 305 nm.

-

-

Validation: BPE will elute slightly earlier than BPA due to the missing methyl group (lower hydrophobicity/steric bulk) depending on the specific column selectivity, though their LogP values are close. Note: Always run a standard curve (10 ng/mL – 10

g/mL).

Handling and Safety (MSDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. Work within a fume hood to avoid dust inhalation.

References

-

Sigma-Aldrich. Bisphenol E Analytical Standard Product Sheet. CAS 2081-08-5.[1][2][7] Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6623, Bisphenol A (Analog Reference). Link

-

Okada, H., et al. (2008). Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-gamma. Environmental Health Perspectives. Link

-

Mesnage, R., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives and mixtures have similar estrogenic effects in breast cancer cells.[8] Toxicological Sciences. Link

-

European Chemicals Agency (ECHA). Registration Dossier: 4,4'-ethylidenediphenol. Link

Sources

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ark-chem.co.jp [ark-chem.co.jp]

- 6. fishersci.com [fishersci.com]

- 7. accustandard.com [accustandard.com]

- 8. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]

Technical Guide: Bisphenol E (CAS 2081-08-5)

Topic: Technical Guide to Bisphenol E (CAS 2081-08-5) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Chemical Identity, Synthesis, and Application Protocols[1][2]

Executive Summary & Chemical Identity

Bisphenol E (BPE), chemically known as 4,4'-ethylidenebisphenol , is a diarylmethane derivative and a structural analog of the widely used Bisphenol A (BPA).[1] Distinguished by an ethylidene bridge linking two phenol rings, BPE serves as a critical monomer in the synthesis of high-performance polycarbonates, epoxy resins, and cyanate esters.

While often explored as a replacement for BPA in "BPA-free" formulations, BPE exhibits distinct physicochemical properties—such as lower molecular weight and modified steric hindrance—that influence polymer rigidity and thermal stability.[1] This guide provides a rigorous technical examination of BPE, ranging from synthesis mechanisms to analytical detection protocols.[1]

Table 1: Physicochemical Constants of Bisphenol E

| Property | Value |

| CAS Number | 2081-08-5 |

| IUPAC Name | 4,4'-(Ethane-1,1-diyl)diphenol |

| Synonyms | 1,1-Bis(4-hydroxyphenyl)ethane; Bisphenol E; Ethylidenebisphenol |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Melting Point | 123–127 °C |

| Boiling Point | ~375 °C (at 760 mmHg) |

| Density | 1.17–1.20 g/cm³ |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; Poorly soluble in water |

| pKa | ~10.1 (Phenolic hydroxyls) |

Synthesis & Manufacturing Mechanism

The industrial synthesis of Bisphenol E follows an acid-catalyzed condensation mechanism, distinct from BPA production by the substitution of acetone with acetaldehyde.[1]

2.1 Reaction Mechanism

The formation of BPE involves the electrophilic attack of a protonated acetaldehyde species on the para-position of two phenol molecules.[1] This process typically utilizes strong acidic catalysts (e.g., HCl, H₂SO₄) or sulfonated cation-exchange resins (e.g., polystyrene-divinylbenzene copolymers) to drive the reaction and minimize ortho-isomer byproducts.[1]

Key Reaction Steps:

-

Protonation: Acid catalyst protonates the carbonyl oxygen of acetaldehyde.[1]

-

Electrophilic Attack (First Addition): The resulting carbocation attacks the electron-rich phenol ring at the para position, forming 1-(4-hydroxyphenyl)ethanol.[1]

-

Dehydration: The intermediate alcohol undergoes dehydration to form a secondary benzylic carbocation.[1]

-

Second Addition: This carbocation attacks a second phenol molecule, yielding the final 4,4'-ethylidenebisphenol structure.[1]

Visualization: Synthesis Pathway of Bisphenol E

Figure 1: Acid-catalyzed condensation pathway for Bisphenol E synthesis from phenol and acetaldehyde.[1]

Applications & Polymer Engineering

BPE is primarily utilized in polymer science to modulate the physical properties of thermosets and thermoplastics.[1]

3.1 Comparative Polymer Properties (BPE vs. BPA)

The ethylidene bridge in BPE (–CH(CH₃)–) is less bulky than the isopropylidene bridge in BPA (–C(CH₃)₂–).[1] This structural difference impacts the polymer backbone:

-

Molecular Mobility: The reduced steric bulk of the BPE bridge allows for slightly higher chain mobility, potentially lowering the Glass Transition Temperature (Tg) compared to BPA-based analogs.

-

Viscosity: BPE-based epoxy resins often exhibit lower viscosity, facilitating easier processing and impregnation of fiber composites without the need for reactive diluents.[1]

-

Crystallinity: The asymmetry introduced by the ethylidene group can influence the crystallization kinetics of semi-crystalline polyesters.

3.2 Key Industrial Uses

-

Epoxy Resins: Used in high-solids coatings and electronic encapsulation where flow characteristics are critical.[1]

-

Polycarbonates: Copolymerized to adjust optical clarity and impact resistance.[1]

-

Cyanate Esters: Precursors for high-temperature aerospace composites requiring low dielectric constants.[1]

Analytical Protocol: HPLC-FLD Detection

Given the potential for migration in food contact materials and biological matrices, precise quantification of BPE is essential.[1] The following protocol utilizes High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), the gold standard for sensitivity.

4.1 Protocol Overview

-

Objective: Quantify BPE in biological fluids (e.g., urine) or environmental samples.[1]

-

Sensitivity: Limit of Quantification (LOQ) ~10–20 ng/mL.[1][2]

-

Principle: Reversed-phase separation followed by excitation of the phenolic fluorophore.[1]

4.2 Step-by-Step Methodology

Step 1: Sample Preparation (Dispersive Solid Phase Extraction - d-SPE) [1][3]

-

Hydrolysis: To measure total BPE (free + conjugated), treat 1.0 mL of sample with β-glucuronidase/arylsulfatase enzyme.[1] Incubate at 37°C for 12 hours.

-

Extraction: Add 2.0 mL of acetonitrile (ACN) to the sample to precipitate proteins and extract bisphenols.[1] Vortex vigorously for 60 seconds.[1]

-

Salting Out: Add 0.5 g NaCl and 2.0 g MgSO₄. Vortex for 1 minute and centrifuge at 4,000 rpm for 10 minutes.

-

Cleanup: Transfer the supernatant to a d-SPE tube containing 50 mg PSA (Primary Secondary Amine) and 150 mg MgSO₄ to remove phospholipids and organic acids.[1] Centrifuge again.

-

Reconstitution: Evaporate the solvent under a nitrogen stream and reconstitute in 200 µL of Mobile Phase A/B (50:50).

Step 2: Chromatographic Conditions

-

Column: C18 Reverse Phase Column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: Water (LC-MS grade).[1]

-

Mobile Phase B: Acetonitrile (LC-MS grade).[1]

-

Gradient Profile:

-

0–2 min: 40% B[1]

-

2–15 min: Linear ramp to 100% B

-

15–18 min: Hold at 100% B

-

18–20 min: Re-equilibrate to 40% B

-

Step 3: Detection Parameters (Fluorescence) [1]

-

Excitation Wavelength (λex): 275 nm[1]

-

Emission Wavelength (λem): 305 nm[1]

-

Note: Phenolic rings exhibit strong intrinsic fluorescence, providing higher selectivity than UV-Vis absorbance.

Safety & Toxicology: Endocrine Disruption

Researchers must handle BPE with the understanding that it is a potent endocrine-disrupting chemical (EDC).[1]

-

Mechanism of Action: BPE mimics 17β-estradiol, binding to Estrogen Receptors (ERα and ERβ).[1]

-

Potency: Studies suggest BPE may exhibit higher estrogenic potency than BPA in certain assays (e.g., MCF-7 cell proliferation) due to the specific conformation of the phenol rings facilitated by the ethylidene bridge.[1]

-

Cytotoxicity: High concentrations have been shown to induce apoptosis in human B-lymphocytes and peripheral blood mononuclear cells (PBMCs).[1]

Visualization: Endocrine Disruption Mechanism

Figure 2: Mechanism of BPE-mediated endocrine disruption via estrogen receptor activation.[1]

References

-

Synthesis of Bisphenols : Process for the synthesis of bisphenol.[1][4][5][6] US Patent 7,132,575.[1] Link

-

Solubility & Thermodynamics : Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Journal of Chemical & Engineering Data (2020).[1] Link[1]

-

Analytical Protocol : Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A, Bisphenol F, and Bisphenol E in Human Urine Samples. Molecules (2021).[1][7] Link[1]

-

Toxicity & Endocrine Disruption : Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu. Biomolecules (2023).[1][3] Link[1]

-

Comparative Resin Properties : Advanced Epoxy Resins Chemistry: A Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Fraser Plus Epoxy (2025).[1][4][8] Link

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. library.dphen1.com [library.dphen1.com]

Technical Guide: 1,1-bis(4-hydroxyphenyl)ethane (Bisphenol E)

The following technical guide details the discovery, chemistry, and biological profile of 1,1-bis(4-hydroxyphenyl)ethane (Bisphenol E).

Executive Summary

1,1-bis(4-hydroxyphenyl)ethane, commonly known as Bisphenol E (BPE) , is a structural analog of Bisphenol A (BPA) characterized by an ethylidene bridge linking two phenol rings.[1] While less ubiquitous in industrial volume than BPA, BPE has garnered significant attention in drug development and toxicology due to its heightened estrogenic potency and presence as a bioactive impurity in phenolic resins. This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and receptor-level interactions.

Historical Genesis & Chemical Identity[2]

The Era of Phenol-Aldehyde Condensations

The discovery of Bisphenol E is rooted in the foundational organic chemistry of the late 19th century. Following Adolf von Baeyer’s work on phenol-formaldehyde reactions (which led to Bakelite) and Aleksandr Dianin’s synthesis of Bisphenol A in 1891, chemists systematically explored the condensation of phenols with various carbonyl compounds.

Bisphenol E represents the condensation product of phenol and acetaldehyde . Unlike BPA, which uses acetone (a ketone), BPE utilizes an aldehyde, resulting in a less sterically hindered bridge.[1] This structural nuance significantly alters its interaction with biological receptors.

Structural Analysis

BPE belongs to the diphenylmethane class. Its molecular geometry allows for rotation around the central ethylidene carbon, facilitating binding into the hydrophobic pockets of nuclear receptors.

Table 1: Comparative Physicochemical Properties (BPE vs. BPA)

| Property | Bisphenol E (BPE) | Bisphenol A (BPA) | Significance in Application |

| CAS Number | 2081-08-5 | 80-05-7 | Unique Identifier |

| Formula | C₁₄H₁₄O₂ | C₁₅H₁₆O₂ | BPE lacks two methyl protons compared to BPA |

| Molecular Weight | 214.26 g/mol | 228.29 g/mol | Lower MW facilitates slightly faster diffusion |

| Melting Point | 124–125 °C | 158–159 °C | Lower thermal stability for BPE |

| Water Solubility | ~2500 mg/L | ~300 mg/L | Critical: BPE is significantly more water-soluble |

| LogP (Octanol/Water) | 3.19 | 3.32 | BPE is slightly less lipophilic but still bioaccumulative |

Data synthesized from comparative toxicological studies and physical property databases [1, 2].

Synthetic Pathways[4]

Reaction Mechanism

The synthesis of BPE proceeds via the acid-catalyzed electrophilic aromatic substitution of phenol with acetaldehyde. The reaction requires a strong acid catalyst (e.g., HCl, H₂SO₄) and often a thiol promoter to enhance selectivity for the para,para-isomer over the ortho,para-isomer.

Mechanism Description:

-

Protonation: Acid protonates the oxygen of acetaldehyde, increasing electrophilicity.

-

First Substitution: Phenol attacks the carbonyl carbon, forming a carbinol intermediate.

-

Dehydration: The intermediate loses water to form a carbocation.

-

Second Substitution: A second phenol molecule attacks the carbocation, yielding BPE.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Step-wise synthesis workflow for Bisphenol E, highlighting critical control points.

Laboratory Protocol: Synthesis of Bisphenol E

Note: This protocol involves hazardous chemicals. All steps must be performed in a fume hood.

Materials:

-

Phenol (99%, crystalline)[1]

-

Acetaldehyde (cooled to 0°C)[1]

-

Hydrochloric Acid (conc.)[2]

-

3-Mercaptopropionic acid (Promoter)[3]

-

Dichloromethane (DCM) and Methanol for purification.

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, charge Phenol (188 g, 2.0 mol) . Heat gently to 45°C to melt.

-

Catalysis: Add HCl (conc., 10 mL) and 3-Mercaptopropionic acid (0.5 mL) .

-

Addition: Dropwise add Acetaldehyde (22 g, 0.5 mol) over 60 minutes. Maintain temperature between 40–50°C . Critical: Higher temperatures promote resin/tar formation.

-

Reaction: Stir the mixture for 4 hours at 50°C. The mixture will darken and become viscous.

-

Quenching: Neutralize the acid with saturated Sodium Bicarbonate solution.

-

Purification:

-

Perform steam distillation to remove excess unreacted phenol.

-

Dissolve the remaining residue in hot Dichloromethane/Methanol (9:1).

-

Cool slowly to 4°C to induce crystallization.

-

Filter white crystals and dry under vacuum at 60°C.

-

Biological Activity & Toxicology[6][7][8][9][10]

Estrogenic Potency

For drug development professionals, the critical differentiator of BPE is its receptor affinity. Studies indicate that BPE exhibits higher estrogenic potency than BPA in certain assays.

-

Mechanism: BPE binds to Estrogen Receptor Alpha (ERα) and Beta (ERβ). The ethylidene bridge allows for a slightly more compact conformation than the bulky isopropylidene of BPA, potentially stabilizing the active receptor conformation more effectively [3].

-

Potency Ranking: In MCF-7 cell proliferation assays, the potency often follows: Bisphenol C > Bisphenol E > Bisphenol A [4].

Visualization: Receptor Interaction Pathway

Figure 2: Signal transduction pathway for Bisphenol E mediated endocrine disruption.

Analytical Detection Protocol

To detect BPE in biological or environmental matrices, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the gold standard due to the natural fluorescence of the phenol rings.

Protocol: Trace Analysis of BPE

-

Sample Prep:

-

HPLC Conditions:

-

Detection:

-

Excitation Wavelength: 275 nm

-

Emission Wavelength: 305 nm

-

Retention Time: BPE typically elutes before BPA due to lower lipophilicity (LogP 3.19 vs 3.32).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 608116, Bisphenol E. Retrieved from [Link][1][4]

- European Food Safety Authority (EFSA).Scientific Opinion on the risks to public health related to the presence of bisphenol A (BPA) in foodstuffs.

- Mesnage, R., et al. (2017).Transcriptome profiling of the bisphenol A alternatives.... Food and Chemical Toxicology. (Demonstrates BPE potency > BPA in specific assays).

- Caban, M., & Stepnowski, P. (2020).The review of analytical methods for the determination of bisphenols and their derivatives.

- Russo, G., et al. (2019).Comparative study of the effects of Bisphenol A and Bisphenol E on the endocrine system.

Sources

Technical Whitepaper: Biological Activity and Toxicological Profile of Bisphenol E (BPE)

Executive Summary

Bisphenol E (BPE; 1,1-bis(4-hydroxyphenyl)ethane) represents a critical case study in the phenomenon of "regrettable substitution."[1] As regulatory pressure mounts against Bisphenol A (BPA), structurally analogous compounds are increasingly utilized in resin and polymer manufacturing. BPE differs from BPA by the removal of a single methyl group at the bridging carbon.

This guide provides a rigorous technical analysis of BPE for drug development professionals and toxicologists.[1] Contrary to the assumption that analogs are safer, BPE exhibits equal or superior binding affinity to Estrogen Receptor alpha (ER

Molecular Architecture & Physicochemical Basis[1]

The biological activity of BPE is dictated by its structural homology to 17

The Ethylidene Bridge Factor

-

BPA Structure: Two phenol rings connected by an isopropylidene bridge (-C(CH

) -

BPE Structure: Two phenol rings connected by an ethylidene bridge (-CH(CH

)-).[1]

Mechanistic Insight: The removal of one methyl group in BPE reduces steric hindrance around the central carbon.[1] This allows the BPE molecule to adopt a conformation that fits more snugly into the hydrophobic ligand-binding domain (LBD) of certain nuclear receptors, specifically ERR

Physicochemical Properties (Comparative)

| Property | Bisphenol A (BPA) | Bisphenol E (BPE) | Relevance to Bioactivity |

| Molecular Weight | 228.29 g/mol | 214.26 g/mol | High membrane permeability.[1] |

| LogP (Octanol/Water) | ~3.32 | ~3.0 - 3.2 | Lipophilic; accumulates in adipose tissue.[1] |

| H-Bond Donors | 2 | 2 | Critical for receptor anchoring (Glu/Arg residues).[1] |

| Bridge Structure | Quaternary Carbon | Tertiary Carbon | BPE is more susceptible to oxidative metabolism.[1] |

Mechanisms of Endocrine Disruption[2][3][4]

BPE operates primarily as a nuclear receptor agonist.[1] Its activity profile is distinct from other bisphenols (like BPS) due to its retained flexibility.[1]

Estrogen Receptor Signaling (ER / ER )

BPE acts as a full agonist for ER

-

Potency: Studies indicate BPE has a Relative Binding Affinity (RBA) to ER

that is often 1.2x to 1.5x higher than BPA.[1] -

Genomic Action: The BPE-ER complex dimerizes and binds to Estrogen Response Elements (EREs) in DNA, upregulating genes associated with cell proliferation (e.g., CCND1, c-Myc).

The ERR High-Affinity Target

A critical finding for researchers is BPE's interaction with the Estrogen-Related Receptor gamma (ERR

-

Affinity: BPE exhibits nanomolar affinity for ERR

, often exceeding that of BPA.[1] -

Implication: ERR

is highly expressed in the placenta and fetal brain.[1] High-affinity binding here suggests BPE may pose significant neurodevelopmental risks distinct from classical estrogenic effects.[1]

Visualization of Signaling Pathway

The following diagram illustrates the divergent pathways of BPE action: Genomic (Nuclear) vs. Non-Genomic (Membrane).

Figure 1: Dual mechanism of BPE action involving rapid membrane signaling and classical nuclear receptor modulation.[1]

Toxicological Profile & Cellular Stress[1]

Beyond receptor binding, BPE exhibits cytotoxicity through oxidative stress mechanisms.[1]

Cytotoxicity and ROS Generation

In hepatic (HepG2) and breast cancer (MCF-7) models, BPE treatment results in a dose-dependent increase in Reactive Oxygen Species (ROS).

-

Mechanism: Uncoupling of the mitochondrial electron transport chain.[1]

-

Outcome: Lipid peroxidation and DNA double-strand breaks (

-H2AX foci formation).[1] -

Comparative Toxicity: In MCF-7 proliferation inhibition assays, toxicity often follows the rank order: BPB > BPE > BPA > BPS .[1] This places BPE as more cytotoxic than BPA in specific contexts.[1][4][5]

Comparative Potency Data

The table below synthesizes binding and activity data from multiple studies (normalized to E2 = 100 or specific IC50 values).

| Compound | ER | ERR | MCF-7 Proliferation (EC50) |

| 17 | 100 | > 1000 nM | ~10 pM |

| Bisphenol A (BPA) | ~0.05 | ~10 nM | ~100 nM |

| Bisphenol E (BPE) | ~0.08 - 0.1 | ~8 nM (High Potency) | ~50 - 80 nM |

| Bisphenol S (BPS) | < 0.01 | Weak Binding | > 1000 nM |

Note: BPE shows higher affinity for the orphan receptor ERR

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating controls. These are essential for researchers screening BPE activity or comparing novel drug scaffolds against BPE toxicity.[1]

Protocol A: The E-Screen Assay (MCF-7 Proliferation)

This is the gold standard for assessing estrogenic potential.[1]

Objective: Quantify BPE-induced cell proliferation in estrogen-sensitive MCF-7 cells.

Reagents:

-

MCF-7 Cells (low passage).[1]

-

Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) (Critical: Removes endogenous hormones).[1]

-

Phenol Red-Free DMEM (Critical: Phenol red is weakly estrogenic).[1]

-

Positive Control: 17

-Estradiol (E2).[1][6] -

Test Compound: BPE (dissolved in DMSO).[1]

Step-by-Step Methodology:

-

Starvation Phase (Day 0): Seed MCF-7 cells at 5,000 cells/well in 96-well plates using Phenol Red-Free DMEM + 5% CD-FBS. Incubate for 24 hours to deplete intracellular estrogen reserves.[1]

-

Dosing (Day 1):

-

Replace media with fresh experimental media.

-

Vehicle Control: DMSO (Final concentration < 0.1%).[1]

-

Positive Control: E2 (Serial dilution:

M to -

BPE Treatment: Serial dilution (

M to -

Validation Step: Include a co-treatment well of BPE + Fulvestrant (ICI 182,780).[1] If proliferation is blocked, the effect is ER-mediated.[1]

-

-

Incubation: Culture for 144 hours (6 days).

-

Quantification (Day 7):

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine direct binding affinity of BPE to ER

-

System: Recombinant Human ER

Ligand Binding Domain.[1] -

Tracer: Fluormone™ ES2 (Fluorescent estrogen).[1]

-

Method:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the E-Screen assay to validate BPE estrogenicity.

References

-

Kuruto-Niwa, R., et al. (2005).[1] Estrogenic activity of bisphenol E and bisphenol F in human breast cancer cells.[1] Environmental Health Perspectives.[1]

-

Matsushima, A., et al. (2007).[1] Structural evidence for the high binding ability of bisphenol A to human estrogen-related receptor gamma.[1] Journal of Biochemistry.

-

Okuda, K., et al. (2010).[1] Dose-dependent changes in the expression of neurodevelopment-related genes in mice exposed to bisphenol A and bisphenol E. Toxicology Letters.[1]

-

PubChem Database. (2023).[1] Bisphenol E Compound Summary. National Library of Medicine.[1]

-

Soto, A. M., et al. (1995).[1] The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives.[1]

Sources

- 1. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative evaluation of the effects of bisphenol derivatives on oxidative stress parameters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. library.dphen1.com [library.dphen1.com]

Advanced Pharmacognosy of Phenolic Antioxidants: Structural Dynamics and Therapeutic Validation of Bee Pollen Extract (BPE)

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacognosists, and Formulation Engineers Focus: Bee Pollen Extract (BPE) and its Bound Phenolic Fraction

Executive Summary & Disambiguation

In the landscape of natural product drug discovery, Bee Pollen Extract (BPE) represents a complex matrix of bioactive phenolics.[1] While often colloquially used to denote the crude extract, advanced phytochemical profiling distinguishes between Free Phenolic Extracts (FPE) —readily extractable with solvents—and Bound Phenolic Extracts (BPE) —residues covalently linked to cell wall structural components (cellulose, hemicellulose, lignin) that require alkaline or acid hydrolysis for release.

This guide focuses on the Bound Phenolic Extract (BPE) fraction, a critical yet frequently overlooked reservoir of high-potency antioxidants like p-coumaric acid, ferulic acid, and specific flavonoid glycosides. We explore the structural mechanics of their antioxidant activity, standardized extraction protocols, and their validation in therapeutic pathways (Nrf2/ARE and Melanogenesis inhibition).

Mechanistic Foundations: The Chemistry of Radical Scavenging

The antioxidant efficacy of BPE phenolics is not merely a function of concentration but of structural configuration. The primary mechanisms driving their activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Structural Determinants of Efficacy

-

Catechol Moiety (3',4'-dihydroxy group): Found in Quercetin and Caffeic acid. Enhances electron delocalization, stabilizing the phenoxy radical.

-

C2=C3 Double Bond: Conjugated with the 4-oxo group in flavonoids, this allows electron delocalization across the C-ring, critical for high TEAC (Trolox Equivalent Antioxidant Capacity) values.

-

Hydroxyl Groups: The number and position of -OH groups correlate directly with scavenging potential. Bound phenolics often retain these active sites protected within the cell wall matrix until hydrolysis.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism (HAT/SET) by which a typical BPE phenolic (e.g., Quercetin) neutralizes Reactive Oxygen Species (ROS).

Experimental Workflow: Fractionation of Free vs. Bound Phenolics[2]

To accurately assess BPE, one must isolate the bound fraction. Simple ethanolic extraction yields only FPE, ignoring up to 40% of the total antioxidant capacity.

Protocol: Sequential Extraction and Hydrolysis

Objective: Isolate Free Phenolic Extract (FPE) and Bound Phenolic Extract (BPE) from raw bee pollen.

-

Defatting:

-

Mix 5g pulverized bee pollen with 50mL Hexane.

-

Sonicate (30 min, 25°C) and centrifuge (5000g, 10 min). Discard supernatant (lipids).

-

-

Free Phenolic Extraction (FPE):

-

Extract residue with 80% Ethanol (1:10 w/v).

-

Agitate for 2 hours at room temperature.

-

Centrifuge. Supernatant = FPE .

-

-

Alkaline Hydrolysis (The BPE Step):

-

Take the solid residue from Step 2.

-

Add 40mL of 4M NaOH . Flush with Nitrogen gas (to prevent oxidation).

-

Incubate at room temperature for 4 hours (shaking).

-

Adjust pH to 2.0 using 6M HCl.

-

-

Liquid-Liquid Extraction:

-

Extract the acidified mixture with Ethyl Acetate (3x).

-

Pool organic layers and evaporate to dryness.

-

Reconstitute in Methanol. Result = Bound Phenolic Extract (BPE) .

-

Analytical Validation & Data Interpretation

Comparative Antioxidant Assays

When analyzing BPE, use a multi-assay approach to cover different radical types.

| Assay | Target Mechanism | BPE Specificity | Protocol Criticality |

| DPPH | HAT + SET | Moderate | Use methanol as solvent; sensitive to pH changes. |

| FRAP | SET (Fe3+ to Fe2+) | High | BPE often shows higher FRAP values due to hydrolysable tannins. |

| ORAC | HAT (Peroxyl radicals) | High | Biologically relevant; mimics in vivo oxidation. |

| Tyrosinase Inhibition | Enzyme Binding | High | BPE phenolics (e.g., p-coumaric acid) act as competitive inhibitors. |

Data Summary: Free vs. Bound Activity

Derived from comparative studies on Rape Bee Pollen (Brassica campestris).

| Metric | Free Phenolic Extract (FPE) | Bound Phenolic Extract (BPE) | Insight |

| Total Phenolics (mg GAE/g) | 12.5 ± 0.8 | 8.2 ± 0.5 | FPE is more abundant, but BPE is more specific. |

| DPPH IC50 (mg/mL) | 0.45 | 0.68 | FPE reacts faster due to accessible hydroxyls. |

| Thermal Stability | Low (<60°C) | High (>100°C) | BPE is superior for heat-processed formulations. |

| Cellular Uptake | Passive Diffusion | Requires esterase cleavage | BPE acts as a "pro-drug" or sustained release antioxidant. |

Therapeutic Application: The Nrf2/ARE Pathway

In drug development, the value of BPE lies in its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Unlike direct radical scavenging (which is stoichiometric and consumable), Nrf2 activation triggers the cell's own enzymatic defense system (HO-1, NQO1, SOD), providing a catalytic, long-lasting effect.

Mechanism of Action

-

Homeostasis: Nrf2 is bound to Keap1 in the cytoplasm and degraded.

-

Induction: BPE electrophiles modify Keap1 cysteine residues (sensor).

-

Translocation: Nrf2 is released, phosphorylates, and moves to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).

-

Result: Upregulation of Phase II detox enzymes.

References

-

Sun, L., et al. (2017). Antioxidant and Anti-tyrosinase Activities of Phenolic Extracts from Rape Bee Pollen and Inhibitory Melanogenesis by cAMP/MITF/TYR Pathway in B16 Mouse Melanoma Cells. Frontiers in Pharmacology. [Link]

-

Zhang, X., et al. (2015). Phenolic profiles and antioxidant activities of free, esterified and bound phenolic compounds in walnut kernel. Food Chemistry.[1][2] [Link]

-

Pascoal, A., et al. (2014). Biological activities of commercial bee pollens: Antimicrobial, antimutagenic, antioxidant and anti-inflammatory. Food and Chemical Toxicology.[2] [Link]

-

Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. [Link]

-

Anagnostellou, C., & Papaioannou, E. (2025). Investigation of phenolic compounds and antioxidant properties in honey, pollen and propolis.[1][2] Food & Nutrition Research.[2] [Link]

Sources

- 1. Investigation of phenolic compounds and antioxidant properties in honey, pollen and propolis according to regional and Apis mellifera genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of phenolic compounds and antioxidant properties in honey, pollen and propolis according to regional and Apis mellifera genotypes | Food & Nutrition Research [foodandnutritionresearch.net]

Methodological & Application

Application Note: Synthesis of 1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E)

This Application Note and Protocol details the synthesis of 1,1-bis(4-hydroxyphenyl)ethane , commonly known as Bisphenol E (BPE) . Unlike the more common Bisphenol A (synthesized from acetone) or Bisphenol F (from formaldehyde), Bisphenol E utilizes acetaldehyde as the electrophile.

This guide addresses the specific challenges of using acetaldehyde—namely its high volatility and propensity for self-aldol condensation—and provides a robust, industrial-grade protocol for high-purity synthesis.

Introduction & Strategic Significance

Bisphenol E (BPE) is a geminal bisphenol featuring an ethylidene bridge. It serves as a critical monomer for high-performance polycarbonates and epoxy resins, offering lower viscosity and different mechanical moduli compared to Bisphenol A (BPA).

The Chemical Challenge

The synthesis of BPE involves the condensation of phenol with acetaldehyde .

Critical Process Constraints:

-

Regioselectivity: The reaction produces three isomers: p,p' (target), o,p', and o,o'. High p,p' selectivity (>95%) requires specific catalytic promotion.

-

Oligomerization: Acetaldehyde is highly reactive and prone to self-condensation (aldol reaction) or reacting with BPE to form tris-phenols.

-

Volatility: Acetaldehyde (b.p. 20.2°C) requires strict temperature management to prevent loss of stoichiometry.

Reaction Mechanism & Kinetic Control

To achieve high purity, we employ a thiol-promoted acid catalysis mechanism. The thiol acts as a co-catalyst, converting the aldehyde into a highly reactive thionium ion intermediate, which is more selective for the para position of phenol than the protonated aldehyde alone.

DOT Diagram: Thiol-Promoted Reaction Pathway

Figure 1: Mechanistic pathway showing the role of the thiol promoter in generating the active thionium electrophile, enhancing para-selectivity.

Experimental Protocol

Reagents & Equipment

| Component | Grade/Spec | Role |

| Phenol | >99%, Molten | Reactant & Solvent (Excess) |

| Acetaldehyde | >99%, Anhydrous | Electrophile (Keep chilled <4°C) |

| 3-Mercaptopropionic Acid (3-MPA) | 99% | Promoter (Co-catalyst) |

| HCl Gas or Amberlyst 15 | Anhydrous / Dry | Acid Catalyst |

| Toluene | ACS Reagent | Recrystallization Solvent |

Equipment:

-

500 mL 3-neck Round Bottom Flask (RBF)

-

Mechanical Overhead Stirrer (Teflon blade)

-

Dry Ice/Acetone Condenser (essential due to acetaldehyde volatility)

-

Pressure-equalizing Addition Funnel (jacketed preferred)

-

Inert Gas Line (Nitrogen/Argon)

Step-by-Step Synthesis Procedure

Phase 1: Reactor Setup & Charging

-

Melt Phenol: Melt phenol (m.p. 40.5°C) in a hot water bath.

-

Charge Reactor: Transfer 94.1 g (1.0 mol) of molten phenol into the RBF.

-

Expert Insight: We use a high Phenol:Aldehyde molar ratio (typically 10:1 to 20:1) to suppress oligomer formation. This protocol uses a 10:1 ratio .

-

-

Add Catalyst/Promoter:

-

If using Resin: Add 5.0 g of dry Amberlyst 15 beads.

-

If using HCl: Bubble anhydrous HCl gas until saturation (approx. 2-3 wt%) or add 1.0 mL conc. HCl (less preferred due to water content).

-

Add 0.5 mL 3-Mercaptopropionic acid (promoter).

-

-

Inert & Cool: Purge system with N2. Cool the mixture to 15°C using an ice/water bath.

Phase 2: Reaction (Controlled Addition)

-

Prepare Aldehyde: Load 4.4 g (0.1 mol) of cold acetaldehyde into the addition funnel.

-

Addition: Dropwise add acetaldehyde to the phenol mixture over 60 minutes .

-

Critical Control: Maintain internal temperature < 20°C during addition to prevent acetaldehyde evaporation and rapid exotherm.

-

-

Digestion: Once addition is complete, slowly warm the reaction to 45°C and stir for 4-6 hours .

Phase 3: Workup & Isolation

-

Catalyst Removal:

-

If Resin: Filter hot (50°C) through a coarse frit to remove beads.

-

If HCl: Neutralize with solid Sodium Bicarbonate (NaHCO3) and filter salts, or strip HCl during the distillation step.

-

-

Distillation (Phenol Recovery):

-

Transfer filtrate to a single-neck flask.

-

Perform vacuum distillation (10-20 mbar) at 100-110°C to remove water and excess phenol.

-

Stop Condition: Distill until the pot residue is a viscous, amber syrup.

-

-

Crystallization:

-

Add Toluene (approx. 3x volume of residue) to the hot residue.

-

Heat to reflux until dissolved.

-

Cool slowly to room temperature, then to 4°C overnight.

-

Filter the white crystals and wash with cold toluene.

-

Purification & Characterization

Purification Strategy

Crude BPE often contains the o,p' isomer. Recrystallization is the most effective purification method.

-

Solvent System: Toluene or Methanol/Water (50:50).

-

Protocol: Dissolve crude solid in minimum hot solvent. Allow to cool very slowly (1°C/min) to grow large, pure crystals.

Analytical Specifications

Table 1: Physical & Chemical Properties of Bisphenol E

| Property | Value | Method |

| Appearance | White Crystalline Solid | Visual |

| Melting Point | 123 - 125°C | DSC / Capillary |

| Purity (HPLC) | > 99.0% | UV @ 280nm |

| Molecular Weight | 214.26 g/mol | Mass Spec |

Process Flow Diagram

Figure 2: Operational workflow for the batch synthesis of Bisphenol E.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Acetaldehyde evaporation | Ensure condenser is < -10°C; check reactor seal. |

| High Color (Red/Pink) | Oxidation of phenol | Purge rigorously with N2; add trace EDTA. |

| High o,p' Isomer | Insufficient promoter | Increase Thiol concentration; lower reaction temp. |

| Oligomers (Tris-phenols) | Localized hot spots | Improve stirring; slow down addition rate. |

Safety & Handling (E-E-A-T)

-

Phenol: Highly toxic and corrosive. Rapidly absorbed through skin causing systemic poisoning. Always wear butyl rubber gloves and a face shield. Have PEG-400 (polyethylene glycol) available for immediate skin decontamination.

-

Acetaldehyde: Extremely flammable (Flash point -39°C) and a suspected carcinogen. Use spark-proof tools and work in a fume hood.

-

Waste Disposal: Phenolic waste must be segregated. Do not dispose of down the drain.

References

-

General Bisphenol Synthesis

-

Kinetics of Phenol Condensation

- Title: Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes (Context on thiol promoters in phenol-carbonyl condensations).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 5. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Recrystallization of 4,4'-(ethane-1,1-diyl)diphenol (Bisphenol E)

[1][2]

Executive Summary

This application note details the purification of 4,4'-(ethane-1,1-diyl)diphenol (CAS: 2081-08-5), commonly known as Bisphenol E (BPE).[1] Unlike its ubiquitous analog Bisphenol A (BPA), BPE possesses an ethylidene bridge, resulting in a lower melting point (~124–126°C) and distinct solubility parameters.[1]

High-purity BPE (>99.5%) is critical for two primary applications:

-

Polymer Synthesis: As a monomer for low-birefringence polycarbonates and cyanate ester resins used in aerospace composites.[1]

-

Toxicological Assays: For precise endocrine disruption studies where isomeric impurities (e.g., 2,4'-BPE) can skew receptor binding affinity data.[1]

This guide presents two validated protocols: Toluene-based Recrystallization for the removal of structural isomers and residual phenol, and Methanol/Water Precipitation for final polishing and salt removal.

Chemical Context and Impurity Profile[1][3][4][5][6][7]

The synthesis of BPE typically involves the acid-catalyzed condensation of phenol with acetaldehyde.[1] This reaction generates a specific impurity profile that dictates the purification strategy.

Impurity Profile

| Impurity Type | Specific Compound | Origin | Removal Strategy |

| Structural Isomer | 2,4'-(ethane-1,1-diyl)diphenol | Ortho-para coupling during synthesis.[1][2] | Solvent Selectivity: Higher solubility in non-polar solvents (e.g., Toluene) allows separation from the 4,4' product.[1] |

| Starting Material | Phenol | Unreacted excess.[1][2] | Wash/Drying: Soluble in toluene; volatile under vacuum.[1][2] |

| Oligomers | "Tars" / Chromans | Side reactions/oxidative coupling.[1][2] | Adsorption/Filtration: Removed via hot filtration or activated carbon.[1][2] |

| Color Bodies | Quinones | Oxidation of phenols.[1][2] | Recrystallization: Excluded from the crystal lattice during slow cooling.[1][2] |

Mechanistic Logic: Solubility Differential

The purification relies on the steep solubility curve of BPE in aromatic hydrocarbons. While BPE dissolves readily in boiling toluene (110°C), its solubility drops precipitously below 25°C. Crucially, the 2,4'-isomer and phenol remain significantly more soluble in the cold mother liquor, preventing co-crystallization.

Figure 1: Solubility-driven separation logic for Bisphenol E purification.[1][2]

Protocol A: Toluene Recrystallization (Isomer Removal)

Objective: Removal of 2,4'-isomer and residual phenol.[1] Target Purity: >99.0% Yield: 75–85%[1][2]

Materials

-

Crude BPE: Yellowish to pink powder.[1]

-

Solvent: Toluene (ACS Reagent Grade).[1]

-

Equipment: Round-bottom flask, reflux condenser, mechanical stirrer, vacuum filtration setup (Buchner funnel).[1]

Step-by-Step Methodology

-

Saturation Calculation:

-

Prepare a ratio of 3.5 mL Toluene per 1.0 g of crude BPE .

-

Note: BPE is less soluble in toluene than BPA; do not use the standard BPA ratio (which is often lower).[1]

-

-

Dissolution (Reflux):

-

Combine crude BPE and toluene in the flask.

-

Heat to reflux (~110°C) with stirring.

-